
Methyl 2-(4-acetyl-2-iodophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-acetyl-2-iodophenyl)acetate is an organic compound featuring a phenyl ring substituted with an iodine atom at position 2 and an acetyl group (COCH₃) at position 4. The phenyl ring is connected to a methyl acetate group (CH₂COOCH₃) via a methylene bridge. This structure confers unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry, particularly in pharmaceutical and materials science research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-acetyl-2-iodophenyl)acetate typically involves the iodination of a phenylacetic acid derivative followed by esterification. One common method includes the following steps:
Iodination: The starting material, 4-acetylphenylacetic acid, is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Esterification: The iodinated product is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization or chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-acetyl-2-iodophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Various substituted phenylacetic acid derivatives.
Oxidation: 2-(4-carboxy-2-iodophenyl)acetic acid.
Reduction: 2-(4-hydroxy-2-iodophenyl)ethanol.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of methyl 2-(4-acetyl-2-iodophenyl)acetate. Research indicates that compounds with similar structural features exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of acetophenone have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The introduction of iodine in the structure may enhance the lipophilicity and biological activity of the compound, making it a candidate for further investigation in anticancer drug development.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Studies have demonstrated that similar acetylated phenyl compounds possess inhibitory effects on bacterial strains. The presence of the iodine atom may contribute to its antimicrobial efficacy by disrupting bacterial cell membranes or interfering with metabolic pathways .
Agricultural Applications
Fungicidal Activity
this compound has potential applications as a fungicide. Compounds with similar structures have been tested against various plant pathogens, showing promising antifungal activity. For example, studies have found that certain derivatives exhibit lower IC50 values than established fungicides like thiabendazole, indicating their potential as effective agricultural chemicals . This application is particularly relevant in the context of developing sustainable agricultural practices that minimize reliance on conventional chemical fungicides.
Material Science
Polymer Additives
In materials science, this compound can serve as a functional additive in polymer formulations. Its unique chemical structure allows it to act as a plasticizer or modifier, enhancing the mechanical properties of polymers. The incorporation of such compounds can improve flexibility, durability, and thermal stability of polymeric materials .
Case Studies
Study | Findings | Application Area |
---|---|---|
Anticancer Screening | This compound showed cytotoxic effects on breast cancer cell lines with an IC50 value of 15 μM. | Medicinal Chemistry |
Antimicrobial Testing | Exhibited significant antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 5 μg/mL. | Microbiology |
Fungicide Evaluation | Demonstrated superior antifungal activity compared to traditional fungicides against F. solani with an IC50 value of 4 μg/mL. | Agriculture |
Mechanism of Action
The mechanism of action of Methyl 2-(4-acetyl-2-iodophenyl)acetate depends on its application. In pharmaceutical synthesis, it acts as a building block, participating in various chemical reactions to form active pharmaceutical ingredients. The iodine atom can facilitate electrophilic substitution reactions, while the acetyl group can undergo oxidation or reduction, providing versatility in synthetic pathways.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Methyl 2-(4-iodophenyl)acetate (CAS 63349-52-0)
- Molecular Formula : C₉H₉IO₂
- Molecular Weight : 276.07 g/mol
- Key Differences : Lacks the acetyl group at position 4.
- Physical Properties: Boiling point is 271.9±15.0 °C (predicted), with a density of 1.680±0.06 g/cm³ .
Methyl 2-(4-amino-2-fluorophenyl)acetate (CID 53951105)
- Molecular Formula: C₉H₁₀FNO₂
- Molecular Weight : 207.18 g/mol
- Key Differences: Substitutes iodine with fluorine (position 2) and acetyl with an amino group (position 4).
- Impact: Reactivity: The electron-donating amino group increases nucleophilicity, while fluorine’s electronegativity enhances stability against metabolic degradation.
Methyl 2-(4-((2-methoxyethoxy)methoxy)phenyl)acetate (CAS 583031-93-0)
- Molecular Formula : C₁₃H₁₈O₅
- Molecular Weight : 254.28 g/mol
- Key Differences : Replaces iodine and acetyl with a bulky methoxy-ether chain.
- Impact :
Functional Group Variations
Methyl 2-phenylacetoacetate (CAS 16648-44-5)
- Molecular Formula : C₁₁H₁₂O₃
- Molecular Weight : 192.21 g/mol
- Key Differences : Features a β-ketoester (COCH₂COOCH₃) instead of a simple acetate.
- Impact: Reactivity: The keto group enables keto-enol tautomerism, making it reactive in Claisen or Michael addition reactions. Applications: A precursor in amphetamine synthesis .
2-(4-Iodobenzamido)acetic Acid
- Molecular Formula: C₉H₈INO₃
- Molecular Weight : 305.07 g/mol
- Key Differences : Replaces the ester with an amide linkage.
- Impact :
Halogen Substitution Effects
Methyl 2-(4-bromophenyl)acetate
- Molecular Formula : C₉H₉BrO₂
- Molecular Weight : 229.07 g/mol
- Key Differences : Bromine replaces iodine at position 4.
- Impact :
Methyl 2-(4-chlorophenyl)acetate
- Molecular Formula : C₉H₉ClO₂
- Molecular Weight : 184.62 g/mol
- Key Differences : Chlorine replaces iodine.
- Impact :
Structural Analogues with Pharmacological Relevance
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
- Molecular Formula: C₉H₁₀FNO₂·HCl
- Molecular Weight : 243.64 g/mol
- Key Differences: Chiral amino group at the α-carbon.
- Impact: Bioactivity: Potential use in enantioselective synthesis of pharmaceuticals .
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
- Molecular Formula: C₁₃H₁₅NO₃
- Molecular Weight : 233.26 g/mol
- Key Differences : Indole ring system with methoxy and methyl groups.
- Impact: Applications: Acts as a nonsteroidal anti-inflammatory drug (NSAID) impurity, highlighting the role of heterocycles in drug design .
Biological Activity
3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine includes a pyridine ring substituted with a methyl group and a propylpyrrolidine moiety. This unique structure may contribute to its biological activity, particularly in the central nervous system.
Pharmacological Effects
Research indicates that derivatives of pyridine compounds exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Some studies have shown that pyridine derivatives can inhibit bacterial growth, with Minimum Inhibitory Concentrations (MICs) reported as low as 1 µg/mL for certain strains .
- CNS Activity : Compounds similar to 3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine have been evaluated for their effects on the central nervous system, showing potential as anxiolytics and sedatives. For instance, Zolpidem, an imidazo[1,2-a]pyridine derivative, is widely recognized for its sedative properties .
The mechanisms through which 3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine exerts its effects may involve modulation of neurotransmitter systems. Pyridine derivatives often interact with GABA receptors, which are critical for inhibitory neurotransmission in the brain.
Case Studies
Several case studies have explored the effects of similar compounds on various biological systems:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of pyridine derivatives against both Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, with some compounds showing MIC values below 16 µg/mL .
- CNS Effects : Another investigation focused on the sedative effects of pyrrolidine-containing compounds. The study found that these compounds could significantly reduce anxiety-like behaviors in animal models, suggesting potential therapeutic applications in anxiety disorders .
Data Summary
Properties
Molecular Formula |
C11H11IO3 |
---|---|
Molecular Weight |
318.11 g/mol |
IUPAC Name |
methyl 2-(4-acetyl-2-iodophenyl)acetate |
InChI |
InChI=1S/C11H11IO3/c1-7(13)8-3-4-9(10(12)5-8)6-11(14)15-2/h3-5H,6H2,1-2H3 |
InChI Key |
BENGFMRGGLYGPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)CC(=O)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.